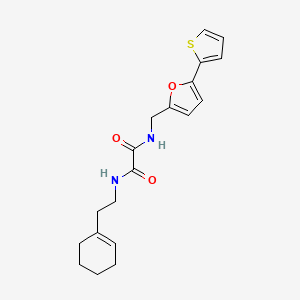

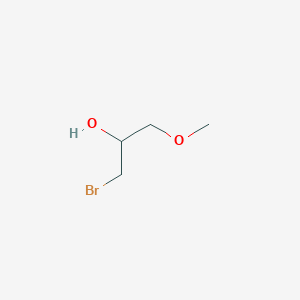

![molecular formula C17H10N2O3S B2669981 N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922879-11-6](/img/structure/B2669981.png)

N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized derivatives of benzothiazole and evaluated them for their biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be used in C-C coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación

Chemosensors for Cyanide Anions

N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide, as part of coumarin benzothiazole derivatives, demonstrates potential as a chemosensor for cyanide anions. These compounds, through Michael addition reactions, can recognize cyanide anions with observable changes such as color transition from yellow to colorless and complete quenching of green fluorescence. This property enables their use as visual and fluorescent chemosensors, providing a straightforward method for detecting harmful cyanide ions in various environments (Wang et al., 2015).

Potential Antioxidant and Antibacterial Agents

Research indicates that derivatives of this compound exhibit promising antioxidant and antibacterial activities. These activities are attributed to the compound's ability to scavenge free radicals and inhibit the growth of bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Such findings suggest these derivatives could serve as leads for developing new antioxidant and antibacterial drugs (Gadhave et al., 2022).

Antimicrobial Activity in Coatings

The antimicrobial properties of coumarin thiazole derivatives, including this compound, have been explored in polyurethane coatings. These compounds, when incorporated into coatings, show a significant antimicrobial effect against various microorganisms. This application highlights the potential of using such derivatives in developing antimicrobial surfaces for healthcare and industrial settings, contributing to hygiene and safety enhancements (El‐Wahab et al., 2014).

Cytotoxic Evaluation for Cancer Therapy

Some derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. These studies are foundational in identifying potential molecules that can inhibit the growth of cancer cells, offering pathways for new cancer therapies. The specificity and potency of these compounds against certain cancer cells suggest their role as leads in the development of targeted cancer treatments (Zhang et al., 2017).

Antitumor Activity

The synthesis of novel chromenones bearing the benzothiazole moiety, derived from this compound, has shown significant in vitro antitumor activities against various cancer cell lines. These findings underscore the potential of these compounds in cancer research, particularly in developing new antitumor agents with improved efficacy and selectivity (El-Helw et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3S/c20-16(19-11-5-6-13-15(8-11)23-9-18-13)12-7-10-3-1-2-4-14(10)22-17(12)21/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDDNYQQGMYEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2669915.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669919.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)